2-Methylerythritol

説明

Chemical Structure and Properties

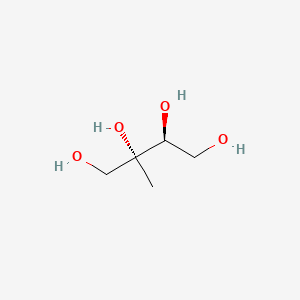

2-Methylerythritol (IUPAC name: (2R,3S)-2-methylbutane-1,2,3,4-tetrol) features a four-carbon backbone with hydroxyl groups at positions 1, 2, 3, and 4, and a methyl branch at position 2 (Figure 1). The molecule exhibits two stereocenters at C-2 and C-3, resulting in distinct spatial configurations.

Key structural attributes :

- Four hydroxyl groups enabling hydrogen bonding.

- A methyl group introducing steric hindrance.

- Planar symmetry in specific conformations.

The compound’s 2D and 3D structural depictions confirm its tetrahedral geometry, with intramolecular hydrogen bonds stabilizing the molecule.

Molecular Formula and Weight

The molecular formula of this compound is C₅H₁₂O₄ , with a molecular weight of 136.15 g/mol . The empirical formula aligns with its classification as a polyol, featuring a 1:2.4:0.8 ratio of carbon, hydrogen, and oxygen atoms.

Table 1: Molecular composition

| Element | Quantity | Atomic Contribution (%) |

|---|---|---|

| C | 5 | 44.12 |

| H | 12 | 8.82 |

| O | 4 | 47.06 |

Stereochemistry and Isomeric Forms

This compound exhibits two chiral centers (C-2 and C-3), yielding four stereoisomers. However, only the (2R,3S) and (2S,3R) configurations are naturally prevalent.

Key stereochemical features :

- Enantiomers : (2R,3S) and (2S,3R) forms display optical activity, with specific rotations reported as +54.5° and -54.5° in methanol.

- Diastereomers : this compound and 2-methylthreitol differ in hydroxyl group spatial arrangements, leading to distinct physicochemical properties.

Table 2: Stereoisomers of this compound

| Isomer | Configuration | Optical Rotation (°) |

|---|---|---|

| This compound | (2R,3S) | +54.5 |

| 2-Methylthreitol | (2S,3S) | -32.1 |

Physicochemical Characteristics

This compound is a hygroscopic, colorless oil or crystalline solid depending on purity.

Critical properties :

- Melting point : 66–68°C (for crystalline forms).

- Boiling point : 191°C at 760 mmHg.

- Solubility : Highly soluble in polar solvents (water: 21.0 wt% at 0°C; methanol: >99%).

- Density : 1.46 g/cm³ (predicted).

- Surface tension : 72.1 mN/m at 25°C (aqueous solutions).

The compound’s inverse solubility in water (decreasing with temperature) is attributed to its hydrogen-bonding network.

Historical Context and Discovery

This compound gained prominence in the late 20th century with the discovery of the methylerythritol phosphate (MEP) pathway, an alternative to the mevalonate route for isoprenoid biosynthesis. Key milestones include:

- 1999 : First chemical synthesis of 2-C-methyl-D-erythritol 4-phosphate, confirming its role in microbial isoprenoid production.

- 2001 : Elucidation of the MEP pathway in plants and bacteria, highlighting this compound derivatives as critical intermediates.

- 2014 : Identification of CmDXS2 genes in melon, linking this compound biosynthesis to carotenoid accumulation in fruits.

The compound’s industrial relevance expanded with its use in green chemistry as a biodegradable solvent and biofuel precursor.

特性

IUPAC Name |

(2R,3S)-2-methylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVJFBSSLICXEM-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)([C@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80917061 | |

| Record name | 2-Methylbutane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80917061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylerythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93921-83-6 | |

| Record name | (2R,3S)-2-Methyl-1,2,3,4-butanetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93921-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-C-Methylerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093921836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80917061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylerythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Methylerythritol can be synthesized through the hydroxylation of isoprene derivatives. The process involves the reaction of isoprene with hydroxyl radicals, leading to the formation of various intermediates, including this compound .

Industrial Production Methods: Industrial production of this compound typically involves the microbial fermentation of glucose using engineered strains of bacteria that express the necessary enzymes for the methylerythritol phosphate pathway. This method is preferred due to its efficiency and sustainability .

化学反応の分析

Types of Reactions: 2-Methylerythritol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 2-methylerythrose.

Reduction: It can be reduced to form this compound derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Various acids and bases can catalyze substitution reactions.

Major Products:

Oxidation: 2-Methylerythrose.

Reduction: Various this compound derivatives.

Substitution: Substituted this compound compounds.

科学的研究の応用

Oxidative Stress Response

Recent studies have identified the MEP pathway's involvement in oxidative stress signaling. MEcDP acts as a signaling molecule that accumulates under oxidative stress conditions, potentially functioning as an antioxidant . This property makes it an important subject of research for understanding cellular responses to oxidative stress in various organisms, including plants and bacteria.

Plant Defense Mechanisms

Research has shown that 2-methylerythritol can influence plant defense mechanisms. In Arabidopsis thaliana, metabolic shunts divert MEcDP towards hemiterpene glycosides, which are linked to plant defense responses against biotic stressors such as aphids . This diversion indicates that this compound plays a role in enhancing plant resistance to pests through its involvement in signaling pathways.

Biosynthesis of Isoprenoids

The MEP pathway is essential for producing various isoprenoids, including carotenoids and tocopherols, which are crucial for photosynthesis and redox balance . The ability to manipulate this pathway through metabolic engineering offers potential applications in enhancing crop resilience and increasing yields of valuable metabolites.

Pharmaceutical Industry Applications

The pharmaceutical industry recognizes the potential of the MEP pathway for producing bioactive compounds. Biocatalysis techniques utilizing enzymes from this pathway can facilitate the synthesis of pharmaceutical intermediates . The specificity and efficiency of these enzymatic reactions make them ideal for developing new drugs.

Agricultural Chemicals

Given its absence in humans and other animals, the MEP pathway represents a promising target for developing herbicides and antimicrobials . Compounds derived from this pathway could provide environmentally friendly alternatives to synthetic chemicals currently used in agriculture.

Biofuels and Bioplastics

Isoprenoids produced via the MEP pathway are being explored for their potential as biofuels and bioplastics. The ability to engineer microbial hosts to produce high yields of these compounds could lead to sustainable production methods that reduce reliance on fossil fuels .

Case Studies

作用機序

2-Methylerythritol exerts its effects primarily through its role in the methylerythritol phosphate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are vital for various cellular functions. The compound interacts with several enzymes in this pathway, including 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase .

類似化合物との比較

Structural and Functional Differences

2-Methylthreitol

- Structural Relationship : A diastereomer of 2-methylerythritol, differing in hydroxyl group stereochemistry (erythritol: cis-diol configuration; threitol: trans-diol configuration) .

- Environmental Role : Both are isoprene SOA tracers, but this compound is more abundant in aerosols. For example, in marine aerosols, this compound (5.2 ng m⁻³) exceeded 2-methylthreitol (2.1 ng m⁻³) .

- Analytical Challenges : Due to structural similarity, 2-methylthreitol is often quantified using this compound’s GC/MS response factor in the absence of authentic standards .

2-Methylglyceric Acid (2-MGA)

- Structural Difference : A carboxylic acid derivative (C₄H₈O₅) with one fewer hydroxyl group than this compound .

- Reactivity : Higher polarity and acidity due to the carboxyl group, making it more reactive in aqueous-phase atmospheric reactions .

- Concentrations : Typically lower than this compound in urban aerosols (e.g., 0.79 ng m⁻³ vs. 5.2 ng m⁻³ in marine samples) .

C5-Alkene Triols

- Structure : Contain three hydroxyl groups and an alkene moiety (e.g., cis-2-methyl-1,3,4-trihydroxy-1-butene) .

- Formation Pathway: Produced via isoprene oxidation under high-NO₃ conditions, unlike this compound, which forms via HO₂-dominated pathways .

Environmental Significance

Atmospheric Tracer Specificity

- Isoprene Oxidation : this compound and 2-methylthreitol are unique to isoprene-derived SOA, whereas compounds like 3-hydroxyglutaric acid are specific to α-pinene oxidation .

- Biomass Burning vs. Biogenic Sources : Unlike levoglucosan (a biomass burning tracer), this compound is exclusively linked to biogenic isoprene emissions .

Spatial and Seasonal Variability

- Urban vs. Rural : In Japan, urban this compound concentrations (0.59 ng m⁻³) were higher than rural levels (0.36 ng m⁻³), reflecting stronger anthropogenic influence on isoprene chemistry .

- Marine Aerosols : Dominates over other isoprene tracers (e.g., 24 ng m⁻³ maximum in Arctic/Antarctic samples) due to long-range transport .

Analytical and Quantitative Data

Table 1: Concentration Ranges of Key Isoprene SOA Tracers

ND = Not Detected

Table 2: Key Analytical Methods

生物活性

2-Methylerythritol (2-ME) is a compound that plays a significant role in various biological processes, particularly within the context of the methylerythritol phosphate (MEP) pathway. This pathway is crucial for the biosynthesis of isoprenoids in many bacteria and plastids, providing a metabolic alternative to the mevalonate pathway found in eukaryotes. The biological activity of 2-ME has been studied in relation to its antimicrobial properties, its role in oxidative stress responses, and its potential applications in drug development.

Overview of the MEP Pathway

The MEP pathway is responsible for producing essential metabolites, including isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors for various biomolecules. The pathway begins with the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) into 2-C-methyl-D-erythritol 4-phosphate (MEP), catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). Subsequent steps involve several key enzymes that modify MEP into various products, including this compound and its derivatives .

Antimicrobial Properties

Research has demonstrated that compounds derived from the MEP pathway exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives of this compound possess moderate antitubercular activity, with minimum inhibitory concentrations (MIC) reported at approximately 20 µM against Mycobacterium tuberculosis . Additionally, the compound MMV008138, which targets enzymes within the MEP pathway, has been identified as effective against malaria parasites by inhibiting their growth through interference with the synthesis of IPP and DMAPP .

Role in Oxidative Stress Responses

Recent findings indicate that the MEP pathway, particularly through intermediates like methylerythritol cyclodiphosphate (MEcDP), plays a critical role in cellular responses to oxidative stress. The sensitivity of certain enzymes within this pathway to oxygen suggests that it may be involved in signaling mechanisms related to oxidative stress detection and response . This highlights the potential for targeting this pathway in therapeutic strategies aimed at diseases characterized by oxidative damage.

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in MDPI highlighted that derivatives of 2-ME showed varying degrees of efficacy against M. tuberculosis, with specific formulations yielding MIC values as low as 12.5 µg/mL under certain conditions .

- Malaria Research : Investigations into Plasmodium parasites revealed that targeting the MEP pathway could inhibit parasite growth effectively. The compound MMV008138 was found to specifically inhibit IspD, an enzyme essential for the conversion of MEP to CDP-ME, thus demonstrating a direct link between 2-ME derivatives and potential antimalarial therapies .

- Oxidative Stress Mechanisms : Research has indicated that intermediates from the MEP pathway can influence oxidative stress responses in cells. This was particularly noted in studies exploring how these compounds interact with iron-sulfur cluster enzymes sensitive to oxygen levels .

Data Table: Biological Activity Summary

| Compound | Target Pathway | Biological Activity | MIC/EC50 Values |

|---|---|---|---|

| This compound | MEP Pathway | Antimicrobial against M. tuberculosis | 12.5 µg/mL |

| MMV008138 | MEP Pathway | Antimalarial activity | Inhibits growth; reversed by IPP supplementation |

| MEcDP | Oxidative Stress Response | Signaling molecule | N/A |

Q & A

Q. What analytical methods are recommended for quantifying 2-methylerythritol in environmental aerosols?

Gas chromatography-mass spectrometry (GC-MS) is the standard method, with derivatization (e.g., silylation) to enhance volatility. Calibration using surrogate standards like erythritol is common due to structural similarities . For complex matrices, two-dimensional GC-MS with thermal extraction improves specificity and reduces co-elution interference .

Q. How can field studies be designed to monitor this compound in biogenic secondary organic aerosols (BSOA)?

Key considerations include:

- High-volume aerosol sampling with quartz fiber filters to capture particulate matter.

- Isomer-specific quantification (e.g., distinguishing this compound from 2-methylthreitol) via chiral columns .

- Co-measurement of isoprene and meteorological variables (e.g., temperature, UV intensity) to contextualize formation pathways .

Q. What experimental setups are used to study this compound formation from isoprene oxidation?

Smog chamber experiments under controlled NOx and O3 conditions simulate atmospheric reactions. Hydroxyl radical (·OH) generation via H2O2 photolysis is standard, with offline filter analysis or online aerosol mass spectrometry for product detection .

Advanced Research Questions

Q. How should researchers address discrepancies between modeled and measured this compound concentrations?

Outlier removal (e.g., 95th percentile data points) can improve correlations with isoprene (e.g., R² from 0.499 to 0.753) . Multivariate bootstrapping (≥85/100 replicates) validates source apportionment models, while constrained runs test variable stability . Sensitivity analyses for oxidative aging rates (e.g., heterogeneous ·OH reactivity) are critical for long-range transport studies .

Q. Why does the this compound/2-methylthreitol ratio vary across environments?

Q. How does heterogeneous oxidation impact this compound stability in SOA?

Chamber studies show ·OH-mediated degradation reduces tracer lifetime. Methodological recommendations include:

- Coating aerosols with organic films to mimic real-world aging .

- Quantifying kinetic parameters (e.g., uptake coefficients) via offline LC-MS or online FIGAERO-CIMS .

Data Interpretation and Contradictions

Q. How can statistical contradictions in this compound datasets be resolved?

For poor correlations (e.g., r < 0.50 between reconstructed and measured data), apply:

Q. What explains elevated this compound levels uncorrelated with isoprene?

Hypotheses include:

- Unaccounted primary emissions (e.g., plant exudates or biomass burning) .

- Aqueous-phase oxidation pathways in clouds or fog droplets . Experimental validation requires chamber studies with isotopically labeled isoprene and field measurements of co-located gas/aerosol phases .

Methodological Best Practices

Q. How should this compound data be reported to ensure reproducibility?

Follow analytical chemistry guidelines:

Q. What quality controls are essential for this compound quantification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。